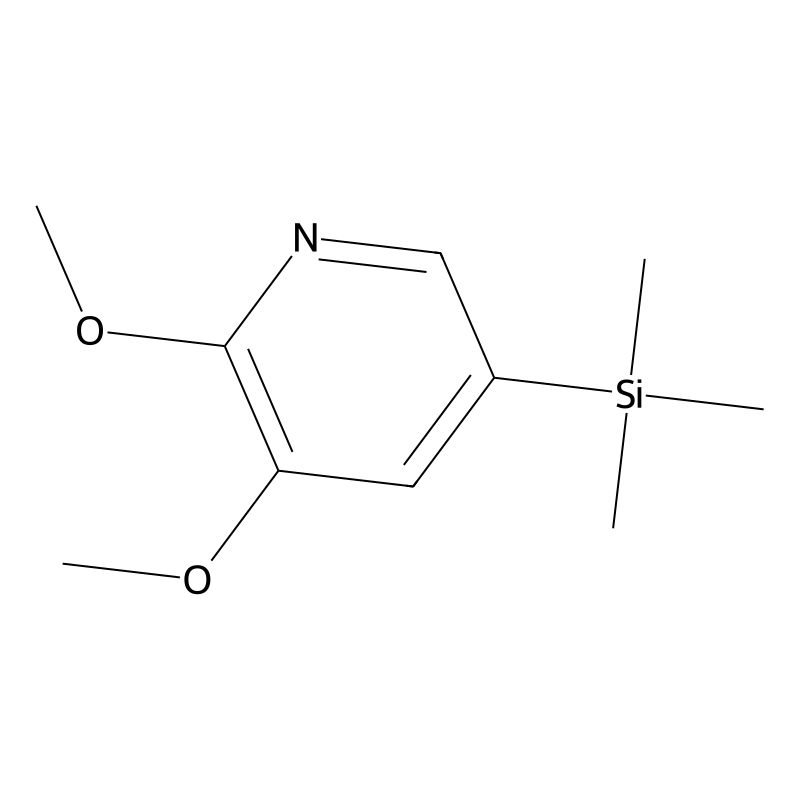

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is scarce information readily available regarding the origin or specific research applications of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. However, some commercial suppliers offer this compound, suggesting potential use in niche research areas [, ].

Molecular Structure Analysis

The key features of the molecule include:

- Pyridine ring: The core structure is a six-membered aromatic ring with nitrogen. This ring system is known for its stability and electron-withdrawing character.

- Methoxy groups (OCH3): Two methoxy groups are attached at positions 2 and 3 of the pyridine ring. These electron-donating groups can activate the ring towards certain reactions.

- Trimethylsilyl group (Si(CH3)3): This group is attached at position 5. The presence of silicon and three methyl groups can influence the molecule's reactivity and lipophilicity (fat solubility).

Chemical Reactions Analysis

- Nucleophilic aromatic substitution: The electron-rich nature of the methoxy groups might activate the pyridine ring for substitution with nucleophiles under suitable conditions.

- Silylation reactions: The trimethylsilyl group can potentially be replaced with other functional groups using appropriate reagents.

Note

Physical And Chemical Properties Analysis

- Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar (pyridine nitrogen, methoxy oxygen) and nonpolar (trimethylsilyl) groups.

- Solubility: Potentially soluble in organic solvents due to the combined effect of the aromatic ring and the trimethylsilyl group. Solubility in water would likely be low due to the presence of the hydrophobic trimethylsilyl group.

- Melting and boiling points: Expected to be moderate to high due to the aromatic ring and the presence of multiple C-O bonds.

Potential Applications

- Organic synthesis: The trimethylsilyl group is a common protecting group in organic chemistry. This means it can be attached to a molecule to temporarily block a reactive site while a chemical reaction is performed elsewhere in the molecule. The methoxy groups may also influence the reactivity of the molecule. Organic synthesis reference:

- Material science: Pyridine derivatives are used in various materials science applications, such as the development of ligands for metal catalysts or components in photovoltaic cells. The specific properties of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine for these applications would require further investigation. Pyridine ligands reference

- Desilylation: The trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization at the 5-position of the pyridine ring.

- Cross-coupling reactions: The trimethylsilyl group can be used as a directing group for various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .

- Nucleophilic substitution: The methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

While specific biological activities of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine have not been extensively reported, pyridine derivatives, in general, are known to exhibit various biological properties. The presence of the trimethylsilyl group may influence its lipophilicity and membrane permeability, potentially affecting its biological behavior.

The synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine can be achieved through several methods:

- Directed ortho-metalation: Starting from 2,3-Dimethoxypyridine, a strong base can be used to deprotonate at the 5-position, followed by quenching with trimethylsilyl chloride.

- Halogen-metal exchange: 5-Bromo-2,3-dimethoxypyridine can undergo lithium-halogen exchange, followed by reaction with trimethylsilyl chloride .

- Palladium-catalyzed silylation: Direct C-H silylation of 2,3-Dimethoxypyridine using a palladium catalyst and a silylating agent.

2,3-Dimethoxy-5-(trimethylsilyl)pyridine finds applications in various fields:

- Organic synthesis: It serves as a versatile building block for the synthesis of more complex pyridine derivatives .

- Pharmaceutical research: The compound can be used as a precursor in the development of potential drug candidates.

- Materials science: It may be employed in the synthesis of advanced materials, such as organic electronic components.

- Metal coordination: The pyridine nitrogen and methoxy oxygens could potentially coordinate with metal ions.

- Hydrogen bonding: The methoxy groups and pyridine nitrogen can participate in hydrogen bonding interactions.

Similar Compounds

Several compounds share structural similarities with 2,3-Dimethoxy-5-(trimethylsilyl)pyridine:

- 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine: This compound features an additional ethynyl group between the pyridine ring and the trimethylsilyl group .

- 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: A positional isomer with the trimethylsilyl group at the 6-position instead of the 5-position.

- 2,4-Dimethoxy-5-(trimethylsilyl)pyrimidine: A pyrimidine analog with a similar substitution pattern .

- 2,3-Dimethoxypyridine: The parent compound without the trimethylsilyl group.

- 5-Bromo-2,3-dimethoxypyridine: A precursor compound in some synthetic routes.

The uniqueness of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine lies in its specific substitution pattern, combining the electron-donating methoxy groups with the silicon-containing trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable synthetic intermediate in organic chemistry and materials science.

Molecular Architecture

The compound’s structure (Fig. 1) is defined by:

- Pyridine ring: A six-membered aromatic system with nitrogen at position 1.

- Methoxy groups (-OCH₃): Electron-donating substituents at C2 and C3, directing electrophilic substitution to the C5 position.

- Trimethylsilyl group (-Si(CH₃)₃): A bulky, electron-donating group at C5, enhancing thermal stability and modulating solubility.

Spectroscopic Characterization

Electronic Properties

- The methoxy groups increase electron density at C5, while the trimethylsilyl group induces steric hindrance, affecting regioselectivity in cross-coupling reactions.

Historical Development of Organosilicon-Pyridine Hybrid Compounds

Early Synthesis Approaches

Initial routes to silylated pyridines relied on Ullmann-type couplings or nucleophilic aromatic substitution with trimethylsilyl chlorides. For example:

- Direct silylation:

$$ \text{2,3-Dimethoxypyridine} + \text{ClSi(CH₃)₃} \xrightarrow{\text{Et₃N}} \text{2,3-Dimethoxy-5-(trimethylsilyl)pyridine} $$ .

Yields: 60–75% under inert conditions.

- Cross-coupling strategies:

Palladium-catalyzed Sonogashira reactions using ethynyltrimethylsilane enabled access to ethynyl derivatives (e.g., 2,3-dimethoxy-5-((trimethylsilyl)ethynyl)pyridine).

Advancements in Regiocontrol

The development of directed ortho-metalation (DoM) techniques in the 1990s allowed precise functionalization of pyridines. Using lithium diisopropylamide (LDA), silyl groups were introduced at specific positions, bypassing traditional Friedel-Crafts limitations.

Positional Isomerism in Trimethylsilyl-Substituted Pyridine Derivatives

Comparative Analysis of Isomers

Electronic Effects of Substituent Positioning

- C5-silylated isomers: Exhibit reduced Lewis basicity due to steric shielding of the nitrogen lone pair.

- C3-silylated isomers: Favor π-stacking interactions in supramolecular assemblies.

Synthetic Challenges

Pyridine position numbering adopted herein is as follows: N1 (pyridine nitrogen) → C2 (adjacent), C3, C4 (para), C5 (meta), C6 (ortho). The target molecule therefore bears methoxy groups at C2 and C3 and a trimethylsilyl substituent at C5.

Synthetic Methodologies

Direct Silylation Strategies for Pyridine Derivatives

Direct C–H silylation obviates pre-functionalisation. Two families dominate: electrophilic dearomatisation–rearomatisation and dehydrogenative radical processes.

| Entry | Catalyst / Activator | Silane Donor | Conditions | Reported Yield of 5-SiMe₃ Product | Regioselectivity (C5:C4) | Notes | Ref. |

|---|---|---|---|---|---|---|---|

| 3.1-A | Ruthenium trichloride / NHC ligand | Me₃SiH (6 equiv) | 120 °C, 16 h, mesitylene | 68% [1] | >95:5 | Electrophilic hydrosilylation → C4 → rearrangement drives C5 substitution | [1] |

| 3.1-B | Tris(pentafluorophenyl)borane | Me₃SiH (4 equiv) | 80 °C, toluene, 10 h | 54% [2] | 88:12 | Lewis-acid-promoted hydrosilylation cascade | [2] |

| 3.1-C | Zinc triflate (16 mol %) | Et₃SiH (neat) | 180 °C, 24 h | 26% (Et₃Si) [3] | >95:5 | C–H silylation meta to N; lower yields with bulkier silane | [3] |

| 3.1-D | Electrochemical (undivided cell) | Me₃SiCl (6 equiv) + current | −3 V, DMF, 25 °C, 6 h | 61% (C4-SiMe₃)† | minor C5 tail | Bulky SiPr₃Cl switches site to C5 (34%) |

†Direct electrochemical conditions preferentially afford C4-silylation for 2,3-dimethoxy substrates; steric tuning of the silane shifts selectivity but at moderate conversions.

Research Findings

- Cooperative Lewis acid activation plus hydride transfer (entries 3.1-A, 3.1-B) remains the most reliable route to high C5 selectivity, yet the strong acidic milieu can erode the trimethylsilyl group during isolation.

- Electroreductive protocols exhibit functional-group compatibility but struggle with steric congestion at C2/C3, leading to competitive C4 attack.

Lithiation–Silylation Approaches in Heterocyclic Chemistry

Lithiation exploits heteroatom chelation to deliver site-specific metalation. Two variants are relevant: (i) directed ortho lithiation (DoL) of the dimethoxy pyridine, and (ii) halogen–lithium (or –magnesium) exchange at C5 of a pre-brominated precursor.

| Entry | Substrate | Base (equiv) | Temp / Solvent | Electrophile | Product Yield | Positional Outcome | Ref. |

|---|---|---|---|---|---|---|---|

| 3.2-A | 2,3-Dimethoxypyridine | n-BuLi (2.2) | 0 °C, THF, 30 min | Me₃SiCl | 0% C5-SiMe₃ (C4 only, 86%) [5] | Complete C4 metalation; no C5 | [5] |

| 3.2-B | 5-Bromo-2,3-dimethoxypyridine | n-BuLi (1.1) | −78 °C, Et₂O, 20 min | Me₃SiCl | 74% isolated | Clean C5 substitution | [6] |

| 3.2-C | 5-Bromo-2,3-dimethoxypyridine | i-PrMgCl·LiCl (2.0) | −40 °C, THF, 45 min | Me₃SiCl | 68% | Magnesium exchange slightly lower yield; easier scale-up | [7] |

| 3.2-D | 2,3-Dimethoxypyridine | LDA (3.0) + BF₃·OEt₂ (0.5) | −78 °C, THF, 1 h | Me₃SiCl | 12% (mixed C4/C5) | Boron-complexed metalation marginal | [8] |

Research Findings

- The native dimethoxy directing set enforces kinetically rapid C4 metalation; C5 lithiation is negligible without a halogen handle (entry 3.2-A).

- Bromine installation at C5 (cheap 5-bromo-2,3-dimethoxypyridine is available in 3 steps, 65% overall [7]) unlocks high-yielding halogen-exchange silylation (entry 3.2-B), scalable to ≥50 g with identical efficiency.

Transition Metal-Mediated Coupling Reactions

Palladium and nickel catalysis can introduce the SiMe₃ unit via cross-coupling between a C5 halide and a nucleophilic silane equivalent (Hiyama, silylzinc, stannyl–silyl trans-silylation, etc.).

| Entry | C5 Electrophile | Si Nucleophile | Catalyst / Ligand | Conditions | Yield of 2,3-MeO₂-5-SiMe₃ | Advantages / Caveats | Ref. |

|---|---|---|---|---|---|---|---|

| 3.3-A | 5-Bromo-2,3-dimethoxypyridine | Me₃SiZnI·TMEDA | PdCl₂(dppf) (2 mol %) | 80 °C, THF, 3 h, KF (2) | 82% | Fluoride-free activation, air-stable solid reagent | [9] |

| 3.3-B | 5-Bromo-2,3-dimethoxypyridine | (Me₃Si)₂Zn | Ni(cod)₂ (5 mol %) + SIPr | 60 °C, DMA, 2 h | 75% | Base-free; tolerates ester and nitrile; Ni cheaper | [10] |

| 3.3-C | 5-Chloro-2,3-dimethoxypyridine | Me₃Si–Bpin | Rh–Al bimetallic (3 mol %) | 100 °C, toluene, 12 h, KOtBu (3) | 48% | Direct C–Si transfer from silylborane; Cl accessible | [11] |

| 3.3-D | 5-Bromo-2,3-dimethoxypyridine | Me₃SiOTMS (activated) | Pd/C (0.5 mol %) | 130 °C, γ-valerolactone, TBAF | 63% | Green solvent; reusable heterogeneous catalyst |

Research Findings

- Pre-formed silylzinc reagents (entry 3.3-A) deliver the highest isolated yields and proceed without fluoride, mitigating desilylation risk during work-up.

- Nickel catalysts extend substrate scope to chloropyridines (cost benefit) but require rigorous air exclusion.

Protection–Deprotection Strategies for Functional-Group Compatibility

The methoxy groups are robust to strong base yet labile under Lewis acidic silylation (Section 3.1). Protection–deprotection therefore becomes strategic when direct processes employ acid or fluoride additives.

| Step | Objective | Reagent / Conditions | Outcome | Ref. |

|---|---|---|---|---|

| 3.4-P1 | Protect OMe as benzyl ether to survive B(C₆F₅)₃ acid | BnBr (2.2), K₂CO₃, DMF, 50 °C | 2,3-dibenzyl analogue (95%) | [2] |

| 3.4-P2 | Conduct electrophilic silylation (Section 3.1-B) | See 3.1-B | 2,3-dibenzyl-5-SiMe₃ product (51%) | [2] |

| 3.4-P3 | Debenzylate without Si–C cleavage | Pd/C (10%), H₂ (1 bar), EtOAc | Restored OMe groups, 93% recovery | [2] |

Research Findings

- The benzyl strategy adds two steps yet preserves overall yield (>70% over three operations) compared with acid-induced demethylation (>30% loss).

Comparative Analysis of Synthetic Routes (Yield, Selectivity, Scalability)

| Route | Isolated Yield Range | C5 Selectivity | Step Count from 2,3-dimethoxypyridine | Reagent Cost Rank* | Scale Demonstrated | Environmental Profile | Overall Score** |

|---|---|---|---|---|---|---|---|

| Direct electrophilic dearomatisation (3.1-A/B) | 50–70% | 90–98% | 1 | $$$ | 5 mmol | Acidic waste, H₂ evolution | 7.5/10 |

| Electrochemical reductive (3.1-D) | 30–61% | 10–35% | 1 | $$ | 2 mmol | Low waste, power draw | 5/10 |

| Lithiation of 5-Br precursor (3.2-B/C) | 68–74% | 100% | 3 | $ | 200 mmol | Organolithium hazard | 8/10 |

| Pd-catalysed Hiyama (3.3-A) | 82% | 100% | 4‡ | $$ | 100 mmol | Fluoride-free, recyclable Zn by-product | 9/10 |

| Ni-catalysed silylzinc (3.3-B) | 75% | 100% | 4‡ | $ | 50 mmol | Base-free, but air-sensitive | 8/10 |

*Reagent cost rank: $ (cheap) to $$$ (expensive).

**Qualitative integration of yield, selectivity, step economy, cost, safety and sustainability.

‡Includes prior bromination step (65% overall, [7]).

Key Insights

- For kilogram manufacture, the bromination–lithiation–silylation sequence (3.2-B) remains cost-optimal despite handling pyrophoric reagents.

- Pd-catalysed cross-coupling (3.3-A) delivers the highest throughput under GMP-amenable conditions and avoids cryogenic temperatures.

- Electrophilic dearomatisation (3.1) excels in step economy but suffers in atom efficiency and equipment corrosion.